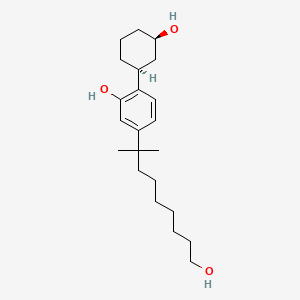

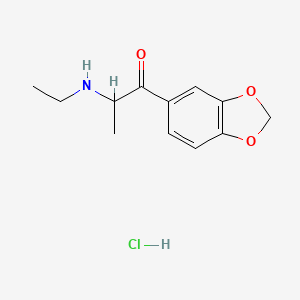

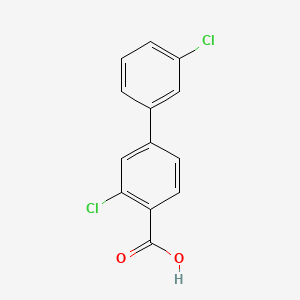

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

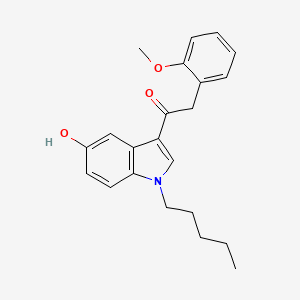

bk-MDEA (hydrochloride) (CRM) is a certified reference material categorized as a phenethylamine, an amphetamine, and a cathinone. bk-MDEA has been detected in products sold as bath salts and plant food. bk-MDEA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

Ethylone (hydrochloride) polymorph B is an analytical reference standard that is structurally categorized as a cathinone. Ethylone can exist in two conformations (polymorphs) at the C-C bond linking the side chain to the aromatic ring. These polymorphs are identical by mass spectroscopy and nuclear magnetic resonance (NMR), but differ when analyzed by Fourier transform infrared spectroscopy (FTIR), FT-Raman, X-ray diffraction, and solid-state NMR spectroscopy. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

bk-MDEA (hydrochloride) is an analytical reference material categorized as a phenethylamine, amphetamine, and cathinone. bk-MDEA has been detected in products sold as bath salts and plant food. bk-MDEA is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.

bk-MDEA is a psychotropic designer drug of the phenethylamine, amphetamine, and cathinone chemical classes. It has been detected in products marketed as bath salts, plant food, and tablets. The metabolites of bk-MDEA in human urine have been described. This product is intended for forensic purposes.

Scientific Research Applications

Structural Analysis and Computational Studies : This compound, as part of the cathinone class, has been characterized through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. Computational studies using DFT methods have been conducted to understand its structure and properties (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Designer Drug Analysis : The compound has been identified as a new designer drug appearing in law enforcement seizures. Its structural analysis has contributed to understanding the properties of such clandestinely-manufactured substances (Wood, Bernal, & Lalancette, 2017).

Neuropharmacological Effects : Studies have been conducted to examine its neuropharmacological profile, specifically looking at its effects on dopamine and serotonin transporters. Such research helps in understanding its potential for abuse and its pharmacodynamic properties (Saha, Li, Holy, Lehner, Bukhari, Partilla, Sandtner, Sitte, & Baumann, 2018).

Investigation of Steric Effects : Research has explored the steric effects of substituents on compounds similar to 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one; hydrochloride, providing insights into how molecular modifications can impact pharmacological activity (Nichols & Kostuba, 1979).

Regulatory Considerations : The compound has been subject to regulatory scrutiny due to its classification as a synthetic cathinone, with implications for legal and safety considerations in drug enforcement (Federal Register, 2018).

Mechanism of Action

bk-MDEA (hydrochloride), also known as 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride, is a compound of interest in the field of pharmacology due to its potential effects on the human body . This article aims to provide an overview of the mechanism of action of bk-MDEA (hydrochloride).

Target of Action

bk-MDEA (hydrochloride) is categorized as a phenethylamine, amphetamine, and cathinone . These classes of compounds are known to interact with various targets in the central nervous system, including monoamine transporters and receptors . .

Mode of Action

As a derivative of phenethylamine, amphetamine, and cathinone, it is likely to interact with monoamine transporters and receptors, potentially influencing neurotransmitter levels in the brain

Biochemical Pathways

These include reduction of the β-ketone moiety, N-dealkylation, and demethylenation followed by O-methylation . The exact biochemical pathways affected by bk-MDEA (hydrochloride) and their downstream effects require further investigation.

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and excreted in the urine

Result of Action

As a phenethylamine, amphetamine, and cathinone derivative, it is likely to have stimulant and psychoactive effects . .

Action Environment

The action, efficacy, and stability of bk-MDEA (hydrochloride) can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUJUYOEUQPDDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345250 |

Source

|

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454266-19-3 |

Source

|

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)